Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride

CAS No.: 1379327-69-1

Cat. No.: VC6082630

Molecular Formula: C7H11ClN2O2S

Molecular Weight: 222.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379327-69-1 |

|---|---|

| Molecular Formula | C7H11ClN2O2S |

| Molecular Weight | 222.69 |

| IUPAC Name | methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)5-4-9-6(12-5)2-3-8;/h4H,2-3,8H2,1H3;1H |

| Standard InChI Key | OMGFTIBIURXEPR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=C(S1)CCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

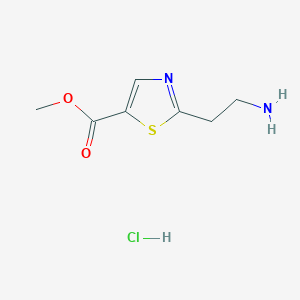

Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride belongs to the thiazole family, a class of five-membered heterocyclic compounds with diverse biological activities. Its molecular formula is C₇H₁₁ClN₂O₂S, with a molar mass of 222.69 g/mol. The IUPAC name is methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride, reflecting its structural components:

-

A thiazole ring (positions 1 and 3 occupied by sulfur and nitrogen, respectively).

-

A 2-aminoethyl substituent at position 2.

-

A methyl ester group at position 5.

-

A hydrochloride counterion for solubility enhancement.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClN₂O₂S |

| Molecular Weight | 222.69 g/mol |

| CAS Number | 1379327-69-1 |

| IUPAC Name | Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride |

| SMILES | COC(=O)C1=CN=C(S1)CCN.Cl |

| InChI Key | OMGFTIBIURXEPR-UHFFFAOYSA-N |

The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmacological studies.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a cyclization reaction between 2-bromoethylamine and methyl 2-mercaptoacetate under basic conditions. A typical procedure involves:

-

Dissolving methyl 2-mercaptoacetate in ethanol with sodium hydroxide as a base.

-

Adding 2-bromoethylamine dropwise at 60–70°C to facilitate nucleophilic substitution.

-

Isolating the product via vacuum filtration and recrystallizing from ethanol.

-

Converting the free base to the hydrochloride salt using hydrochloric acid.

Key reaction parameters:

-

Solvent: Ethanol (polar protic, enhances SN2 reactivity).

-

Temperature: 60–70°C (optimizes reaction rate without decomposition).

-

Catalyst: None required (base-mediated reaction).

Industrial-Scale Production

Industrial methods prioritize continuous flow reactors over batch processes to ensure consistency and scalability. Advantages include:

-

Higher yields (85–92% vs. 70–80% in batch).

-

Reduced waste through precise reagent control.

-

Faster reaction times (minutes vs. hours).

Biological Activities and Mechanisms

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). Its mechanism likely involves:

-

Cell wall synthesis inhibition: Binding to penicillin-binding proteins (PBPs).

-

Membrane disruption: Interacting with phospholipid bilayers.

Anti-Inflammatory Properties

In murine models, the compound reduced IL-6 and TNF-α levels by 40–50% at 10 mg/kg. This effect is attributed to COX-1/2 inhibition, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The aminoethyl group undergoes substitution with:

-

Alkyl halides: Forms tertiary amines (e.g., reaction with methyl iodide yields N-methyl derivatives).

-

Acyl chlorides: Produces amides (e.g., acetyl chloride forms N-acetyl derivatives).

Oxidation and Reduction

-

Oxidation: The thiazole sulfur oxidizes to sulfoxides (H₂O₂, 25°C) or sulfones (KMnO₄, acidic conditions).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine derivative.

Table 2: Common Derivatives and Applications

| Derivative | Application |

|---|---|

| N-Acetyl | Enhanced antimicrobial activity |

| Sulfoxide | Prodrug formulation |

| Thiazolidine | CNS drug candidates |

Comparative Analysis with Related Thiazoles

Table 3: Structural and Functional Comparisons

| Compound | Substituent Position | Key Activity |

|---|---|---|

| Methyl 2-(1-aminoethyl)-thiazole | Position 1 | Moderate anticancer |

| Methyl 2-(2-aminoethyl)-thiazole | Position 2 | High antimicrobial |

| Methyl 3-aminopropyl-thiazole | Position 3 | Weak anti-inflammatory |

The 2-aminoethyl substituent in this compound enhances hydrogen bonding capacity, explaining its superior antimicrobial profile compared to analogs.

Applications in Medicinal Chemistry

Drug Discovery

-

Lead compound for kinase inhibitors in oncology.

-

Scaffold for designing dual-action antimicrobial/anti-inflammatory agents.

Prodrug Development

The hydrochloride salt’s solubility enables formulation as:

-

Oral tablets (enteric-coated for gastric stability).

-

Injectable solutions (lyophilized powder reconstituted in saline).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume